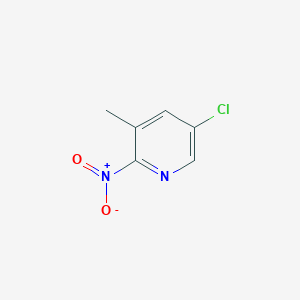

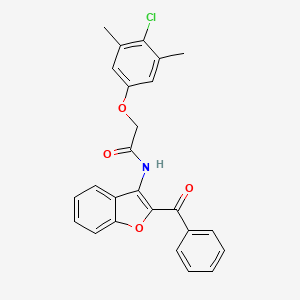

![molecular formula C17H12O5 B2882405 [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid CAS No. 130181-72-5](/img/structure/B2882405.png)

[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

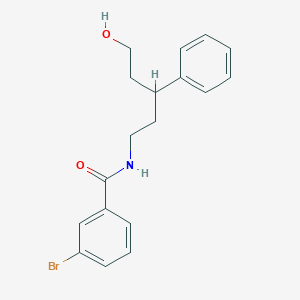

“[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid” is a chemical compound with the molecular formula C17H12O5 . It has a molecular weight of 296.28 . The compound is also known by its IUPAC name, 2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetic acid .

Molecular Structure Analysis

The molecular structure of “[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid” consists of a chromene ring attached to a phenyl group and an acetic acid group . The InChI code for this compound is 1S/C17H12O5/c18-16(19)10-21-12-6-7-13-14(11-4-2-1-3-5-11)9-17(20)22-15(13)8-12/h1-9H,10H2,(H,18,19) .Physical And Chemical Properties Analysis

The compound “[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid” has a molecular weight of 296.28 . It is recommended to be stored at a temperature of 28°C .Scientific Research Applications

- Anticancer Potential: Researchers explore the compound’s ability to inhibit cancer cell growth or induce apoptosis. Its chromene moiety may interact with cellular targets, making it a candidate for drug discovery.

- Anti-inflammatory Properties : Investigations focus on its anti-inflammatory effects, potentially useful in treating inflammatory diseases .

- Smart Materials Design : The photoactive nature of this compound allows for light-triggered changes in material properties. Researchers study its incorporation into polymers, hydrogels, and coatings .

- Photopolymerization : The chromene moieties can undergo photodimerization upon light exposure, influencing material behavior .

- Cellular Imaging: The compound’s chromene core may serve as a fluorescent probe for cellular imaging, aiding in visualizing biological processes.

- Biocompatibility Assessment : Researchers evaluate its impact on cell viability and interactions with biological systems .

- Building Block for Coumarin Derivatives : Chemists use it as a precursor to synthesize coumarin-based compounds with diverse therapeutic potential .

- Functionalization Reactions : Its carboxylic acid group enables further derivatization, leading to novel molecules .

- Photodegradation Studies : Researchers investigate its behavior under UV light, assessing its stability and potential environmental impact .

- Water Solubility Enhancement : Modification with cationic groups improves solubility, relevant for environmental applications .

Medicinal Chemistry

Materials Science

Biological Studies

Chemical Synthesis

Environmental Science

Polymer Chemistry

properties

IUPAC Name |

2-(2-oxo-4-phenylchromen-7-yl)oxyacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O5/c18-16(19)10-21-12-6-7-13-14(11-4-2-1-3-5-11)9-17(20)22-15(13)8-12/h1-9H,10H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOBLMSXUHNMBDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

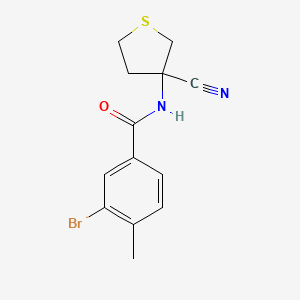

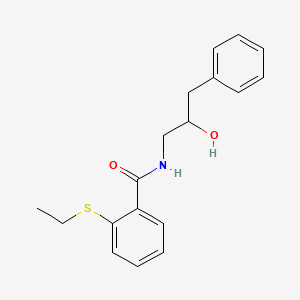

![(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2882324.png)

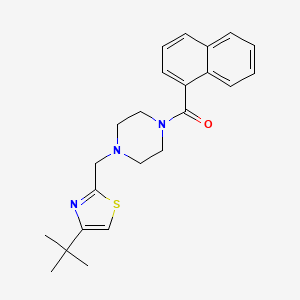

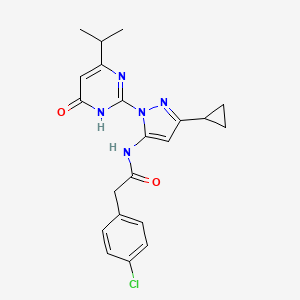

![1,3,6,7-Tetramethyl-8-(4-phenoxyphenyl)-1,3,5-trihydro-4-imidazolino[1,2-h]pur ine-2,4-dione](/img/structure/B2882332.png)

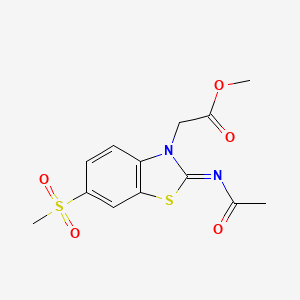

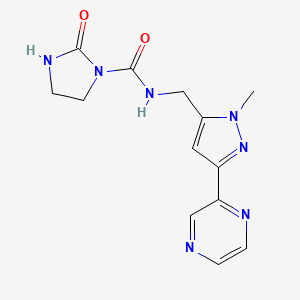

![7-[(4-Chlorophenyl)methyl]-1,3-dimethyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione](/img/structure/B2882336.png)

![8-(3,5-dimethylphenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2882342.png)